3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
CAS No.:
Cat. No.: VC16690511
Molecular Formula: C9H8Cl2N2O
Molecular Weight: 231.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2N2O |
|---|---|
| Molecular Weight | 231.08 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole;hydrochloride |
| Standard InChI | InChI=1S/C9H7ClN2O.ClH/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H |
| Standard InChI Key | FJAZEHGKTMVHSB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CO2)CCl.Cl |
Introduction
Chemical Structure and Molecular Properties
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (CAS: 2044713-24-6) features a pyridine ring substituted at the 3-position with a 4-(chloromethyl)-1,3-oxazole group. The molecular formula is C₉H₈Cl₂N₂O, with a molecular weight of 231.08 g/mol. The chloromethyl group on the oxazole ring enhances its reactivity, enabling participation in nucleophilic substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole; hydrochloride |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CO2)CCl.Cl |
| InChI Key | FJAZEHGKTMVHSB-UHFFFAOYSA-N |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The compound’s structure is stabilized by aromatic π-π interactions between the pyridine and oxazole rings, while the chloromethyl group introduces steric and electronic effects critical for its reactivity.
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride typically involves multi-step organic reactions. A common approach includes:
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Condensation Reactions: Reacting 3-aminopyridine with chloroacetyl chloride to form an intermediate oxazole precursor.
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Chloromethylation: Introducing the chloromethyl group using formaldehyde and hydrochloric acid under controlled conditions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>95%). Purification is achieved via recrystallization from ethanol-water mixtures.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 8.85 (s, 1H, pyridine-H), 8.45 (d, 1H, J = 4.8 Hz), 7.95 (d, 1H, J = 7.6 Hz), 7.55 (m, 1H), 4.75 (s, 2H, CH₂Cl).
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IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N oxazole), 680 cm⁻¹ (C-Cl).
Chemical Reactivity and Mechanistic Insights
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alcohols, forming covalent adducts. For example, reaction with piperazine yields a bis-oxazole derivative, a scaffold prevalent in kinase inhibitors.
Mechanism of Substitution:
Where R = oxazole-CH₂, X = Cl, Nu⁻ = nucleophile.
The oxazole ring participates in electrophilic aromatic substitution, preferentially at the 5-position due to electron-withdrawing effects from the pyridine ring.
Applications in Medicinal Chemistry
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL). The chloromethyl group’s electrophilicity may disrupt bacterial cell wall synthesis.
| Assay | Result |
|---|---|
| Antibacterial (S. aureus) | MIC = 32 µg/mL |
| Cytotoxicity (MCF-7) | 40% inhibition at 50 µM |
Material Science Applications
Polymer Modification
Incorporating this compound into polyurethane matrices improves thermal stability (TGA: ΔT₅₀ = +15°C) and tensile strength (Δσ = 20 MPa). The chloromethyl group facilitates cross-linking via reaction with diols.
Coordination Chemistry
As a ligand, it forms complexes with Cu(II) and Fe(III), which show catalytic activity in oxidation reactions. For example, the Cu complex oxidizes benzyl alcohol to benzaldehyde with 85% yield.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Use PPE; avoid ingestion |
| Skin Irritation | H315 | Wear gloves and protective clothing |
| Eye Damage | H318 | Use safety goggles |
Handling requires ventilation (TLV = 0.1 mg/m³) and neutralization of spills with 5% sodium bicarbonate.
Case Studies and Current Research
Drug Discovery Initiatives
A 2024 study by VulcanChem explored its use in synthesizing PI3K inhibitors. The lead compound showed 60% tumor growth inhibition in murine models.
Materials Development
Researchers at a European consortium utilized this compound to develop flame-retardant polymers, achieving UL94 V-0 rating in polyamide composites.
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